molecular formula C8H13ClN2O2S B2985589 N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride CAS No. 1269225-46-8

N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride

Cat. No.: B2985589
CAS No.: 1269225-46-8
M. Wt: 236.71
InChI Key: MLXNZZYJHADDBU-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride: is a chemical compound with the molecular formula C8H13ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a methanesulfonamide group attached to a phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of dyes, pigments, and other organic compounds .

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It acts as a probe to investigate the binding sites and mechanisms of various enzymes .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its antimicrobial and anticancer properties, making it a candidate for drug development .

Industry: Industrially, this compound is used in the manufacture of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable in the production of high-performance materials .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to refer to the MSDS for detailed safety and handling information.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride typically involves the reaction of 3-amino-4-methylbenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

  • N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride
  • N-(3-Amino-4-chlorophenyl)methanesulfonamide hydrochloride
  • N-(3-Amino-4-methoxyphenyl)methanesulfonamide hydrochloride

Comparison: N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride is unique due to the presence of a methyl group, which influences its chemical reactivity and biological activity. Compared to its fluorinated or chlorinated analogs, the methyl group provides different steric and electronic effects, leading to variations in its interaction with enzymes and other biological targets .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-6-3-4-7(5-8(6)9)10-13(2,11)12;/h3-5,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXNZZYJHADDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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